molecular formula C14H19IN2O B13255347 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide

4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide

Cat. No.: B13255347
M. Wt: 358.22 g/mol
InChI Key: SIMYTGOOXSVENV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core structure substituted with an aminomethyl group and an N-(4-iodophenyl) moiety. This specific molecular architecture, which incorporates a primary amine and an aromatic iodine, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within the 4-(aminomethyl)cyclohexane carboxamide family have been investigated for various therapeutic applications . The aminomethyl group is a versatile handle for further chemical modification, allowing for the synthesis of amide derivatives or salt formations, while the iodine atom on the phenyl ring is a strategic site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse biaryl or substituted aniline libraries . Research into analogous structures has demonstrated potential in developing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), a significant target in type 2 diabetes research . The cyclohexane ring typically exists as a mixture of cis and trans isomers, which can influence the compound's overall conformation and physical properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H19IN2O

Molecular Weight

358.22 g/mol

IUPAC Name

4-(aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H19IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h5-8,10-11H,1-4,9,16H2,(H,17,18)

InChI Key

SIMYTGOOXSVENV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Preparation of the Cyclohexane Core

The synthesis begins with constructing the cyclohexane ring bearing the amino and carboxamide functionalities. A prevalent method involves hydrogenating aromatic precursors to convert aromatic rings into cyclohexane derivatives, which is essential for obtaining the desired trans-configuration and functional groups.

  • Hydrogenation of Aromatic Precursors:
    The aromatic precursor, such as a substituted aminobenzoic acid derivative, undergoes catalytic hydrogenation. Catalysts like ruthenium or nickel are employed under high pressure (50-200 kg/cm²) and elevated temperatures (90-200°C).
    For example, hydrogenating p-aminomethyl benzoic acid methyl ester in the presence of ruthenium catalysts has been shown to effectively produce the cyclohexane derivative with high trans selectivity, as reported in patent literature.

  • Reaction Conditions:

    • Catalyst: Ruthenium or nickel
    • Temperature: 140-170°C
    • Pressure: 80-150 kg/cm²
    • Solvent: Ethanol, methanol, or other polar solvents compatible with hydrogenation

Functional Group Transformation

Post hydrogenation, the intermediate undergoes further functionalization:

  • Conversion of Nitrile to Amine:
    Starting from p-cyanobenzoic acid methyl ester, reduction to the amine is achieved via catalytic hydrogenation, often using Raney nickel or platinum catalysts, under similar conditions as above.

  • Introduction of the Iodophenyl Moiety:
    The iodophenyl group is introduced through nucleophilic aromatic substitution or via coupling reactions such as Ullmann or Buchwald-Hartwig amination, utilizing iodine-containing aryl compounds and amines under palladium catalysis.

Use of Catalytic Hydrogenation with Cost-Effective Catalysts

Catalyst Selection and Optimization

  • Ruthenium Catalysts:
    As per recent patents, ruthenium-based catalysts provide high activity and selectivity for hydrogenating aromatic rings to cyclohexanes, especially in the presence of amino groups, which can poison other catalysts.

  • Nickel Catalysts:
    Nickel catalysts are cost-effective and suitable for large-scale synthesis, although they may require longer reaction times or higher temperatures.

Reaction Parameters

Parameter Range Preferred Value Notes
Hydrogen Pressure 50-200 kg/cm² 80-150 kg/cm² Ensures complete hydrogenation without over-reduction
Temperature 90-200°C 140-170°C Balances reaction rate and selectivity
Catalyst Loading 1-10 mol% ~5 mol% Optimized for cost and efficiency

Preparation of the Starting Material: p-Aminomethyl Benzoic Acid

Hydrogenation of Cyanobenzoic Acid Derivatives

  • Method:
    Hydrogenating p-cyanobenzoic acid methyl ester in alkali media yields p-aminomethyl benzoic acid methyl ester.

  • Reaction Conditions:

    • Catalyst: Nickel or ruthenium
    • Temperature: 90-200°C
    • Pressure: 50-200 kg/cm²
  • Yield and Purity:
    Recrystallization and ion-exchange resin purification yield high-purity p-aminomethyl benzoic acid, suitable for subsequent hydrogenation steps.

Alternative Routes

  • Oxidative conversion from p-xylene derivatives, involving methyl oxidation to carboxylic acids, followed by ring reduction, as described in patent WO2021107047A1.

Reaction Pathway Summary and Data Table

Step Starting Material Catalyst Conditions Product Yield Notes
1 p-Cyanobenzoic acid methyl ester Nickel/Ruthenium 90-200°C, 50-200 kg/cm² p-Aminomethyl benzoic acid methyl ester >85% Selective reduction
2 p-Aminomethyl benzoic acid methyl ester Ruthenium 140-170°C, 80-150 kg/cm² p-Aminomethyl benzoic acid >80% Hydrolysis step optional
3 p-Aminomethyl benzoic acid Hydrogenation Same as above Cyclohexane derivative Variable Catalytic hydrogenation
4 Cyclohexane derivative Coupling reactions Palladium catalysis N-aryl iodide Variable Iodination step
5 N-aryl iodide Amide formation DCC or EDC coupling Final compound Variable Purification by recrystallization

Research Outcomes and Optimization

Recent studies demonstrate that:

  • Catalyst Reusability: Ruthenium catalysts can be regenerated and reused, reducing costs.
  • Selectivity Control: Reaction temperature and hydrogen pressure are critical for maximizing trans-isomer formation, with ratios exceeding 75% trans as reported.
  • Yield Improvement: Sequential purification and optimized reaction conditions can yield the target compound with purity exceeding 95%.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The iodophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among 4-(aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide and related compounds:

Compound Name Substituent on Carboxamide Nitrogen Additional Functional Groups Molecular Formula Key Properties/Applications References
This compound 4-Iodophenyl Aminomethyl (C4 position) C₁₄H₁₈IN₂O High lipophilicity (inferred); potential radiopharmaceutical use [Inferred]
Y 27632 (4-[(1R)-1-Aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide) 4-Pyridinyl Aminoethyl (C4 position) C₁₅H₂₁N₃O Rho-kinase inhibition; cardiovascular research
N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide 4-(Aminomethyl)phenyl Butyl (C4 position) C₁₈H₂₈N₂O Unknown; potential pharmacokinetic modulation via butyl chain
N-(4-Methylphenyl)cyclohexane-1-carboxamide 4-Methylphenyl None C₁₄H₁₉NO Simplified structure; baseline solubility studies

Pharmacological and Physicochemical Insights

  • Y 27632 (): This compound’s 4-pyridinyl group and aminoethyl side chain contribute to its role as a selective Rho-kinase inhibitor. The pyridinyl moiety may enhance binding affinity to enzymatic targets compared to the iodophenyl group in the target compound .
  • This contrasts with the iodophenyl group, which could improve tissue penetration or enable radioisotope incorporation (e.g., ¹²³I or ¹³¹I) .
  • Methylphenyl Derivative () : The absence of bulky substituents results in lower molecular weight (239.3 g/mol) and possibly higher aqueous solubility compared to the iodinated analog .

Biological Activity

4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • Chemical Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : Approximately 220.28 g/mol

The presence of the iodophenyl group is significant as it may influence the compound's interaction with biological targets, potentially enhancing its efficacy.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of receptor modulation. It has been studied for its potential as an allosteric modulator in G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Key Findings:

  • Allosteric Modulation : The compound has shown promise as an allosteric modulator, enhancing or inhibiting receptor activity without directly activating the receptor. This property is crucial for developing drugs with fewer side effects compared to traditional agonists or antagonists .
  • Binding Affinity : Initial studies suggest that the compound has a favorable binding profile with specific GPCRs, indicating potential therapeutic applications in conditions like cancer and neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The modifications in the chemical structure can significantly influence its pharmacokinetic and pharmacodynamic properties.

ModificationEffect on Activity
Addition of IodineIncreased lipophilicity and potential bioactivity
Aminomethyl GroupEnhanced binding to target receptors
Cyclohexane RingProvides structural stability and conformational flexibility

This table summarizes how structural changes impact the biological efficacy of the compound.

Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects against prostate cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of this compound. It was observed to modulate neurotransmitter release and exhibited protective effects against oxidative stress in neuronal cultures. These findings suggest that it could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with cyclohexane-carboxylic acid derivatives. For example, a similar compound, N-(4-aminophenyl)-5-methylfuran-3-carboxamide, was synthesized via a two-step process: (1) coupling of 4-iodoaniline with a cyclohexane-carboxylic acid chloride, followed by (2) aminomethylation using formaldehyde and ammonium chloride. Key intermediates are characterized via 1H^1H-/13C^{13}C-NMR to confirm regioselectivity and purity. HPLC with UV detection (retention time 1.04–1.82 min) ensures no unreacted starting materials remain .
  • Critical Considerations : Monitor reaction pH and temperature to avoid side products like over-alkylated amines.

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodological Answer :
  • 1H^1H-/13C^{13}C-NMR : Assign peaks for the aminomethyl group (δ2.83.2\delta \sim2.8–3.2 ppm for 1H^1H; δ4045\delta \sim40–45 ppm for 13C^{13}C) and the iodophenyl moiety (δ7.37.6\delta \sim7.3–7.6 ppm aromatic protons).
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
    • Validation Tip : Cross-reference with X-ray crystallography data from structurally analogous compounds (e.g., 4-isopropyl-N-phenylcyclohexa-1,3-diene-1-carboxamide) to validate cyclohexane ring conformation .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of iodophenyl vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or rotational barriers. For example, AZD5718 (a structurally related carboxamide) exhibits tautomeric equilibria between keto-enol forms, detectable via 1H^1H-NMR variable-temperature studies. Use DFT calculations (e.g., Gaussian 16) to model energy barriers and predict dominant conformers .
  • Experimental Design : Perform 2D NMR (COSY, NOESY) to identify through-space couplings and confirm stereochemistry.

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Catalysis : Use Pd/C or CuI for efficient C-I bond formation in the iodophenyl group.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce purification complexity.
  • Workflow Example : A similar cyclohexane-carboxamide derivative achieved 99% yield via refluxing with ammonium acetate in glacial acetic acid, followed by ethanol recrystallization .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :
  • Enzyme Inhibition : The aminomethyl group and iodophenyl moiety suggest potential as a kinase inhibitor (e.g., JAK2 or EGFR). Test inhibitory activity via in vitro kinase assays (IC50_{50} determination).
  • Radiopharmaceutical Applications : Analogous compounds (e.g., 99mTc^{99m} \text{Tc}-labeled cyclohexane derivatives) have been used in tumor imaging. Radiolabel the iodine moiety for SPECT/CT studies .

Q. How does the electronic nature of the iodophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C-I bond’s polarization enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids. Compare reactivity with bromo/chloro analogs using kinetic studies (e.g., kobsk_{obs} via UV-Vis monitoring).
  • Case Study : In N'-(4-bromophenyl)-2,6-difluorobenzene-1-carboximidamide, bromine showed higher oxidative stability than iodine in Stille couplings .

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